molecular formula C15H21F2N3O B8301497 N-(3-Amino-4-{[(4,4-difluorocyclohexyl)methyl]amino}phenyl)acetamide

N-(3-Amino-4-{[(4,4-difluorocyclohexyl)methyl]amino}phenyl)acetamide

Cat. No. B8301497
M. Wt: 297.34 g/mol
InChI Key: LEBZBSQYSZHMLN-UHFFFAOYSA-N
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Patent
US07566788B2

Procedure details

N-(4-{[(4,4-Difluorocyclohexyl)methyl]amino}-3-nitrophenyl)acetamide (1.48 g, 4.52 mmol) was dissolved in 50 mL of EtOAc containing a catalytic amount of 10% Pd/C. The solution was shaken in a Parr hydrogenation apparatus under H2 atmosphere (45 psi) at rt for 24 h. The solution was filtered through Celite and the solvent was evaporated. Yield: 1.32 g (98%). 1H NMR (400 MHz, CHLOROFORM-D) δ 1.31-1.43 (m, 2H), 1.64-1.73 (m, 2H), 1.74-1.82 (m, 1H), 1.89-1.93 (m, 1H), 1.93-1.96 (m, 1H), 2.08-2.17 (m, 5H), 3.00 (d, J=6.64 Hz, 2H), 3.27-3.46 (m, 2H), 6.55 (d, J=8.40 Hz, 1H), 6.70 (dd, J=8.40, 2.34 Hz, 1H), 7.01 (s, 1H), 7.13 (d, J=2.34 Hz, 1H).
Name
N-(4-{[(4,4-Difluorocyclohexyl)methyl]amino}-3-nitrophenyl)acetamide
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:23])[CH2:7][CH2:6][CH:5]([CH2:8][NH:9][C:10]2[CH:15]=[CH:14][C:13]([NH:16][C:17](=[O:19])[CH3:18])=[CH:12][C:11]=2[N+:20]([O-])=O)[CH2:4][CH2:3]1>CCOC(C)=O.[Pd]>[NH2:20][C:11]1[CH:12]=[C:13]([NH:16][C:17](=[O:19])[CH3:18])[CH:14]=[CH:15][C:10]=1[NH:9][CH2:8][CH:5]1[CH2:6][CH2:7][C:2]([F:23])([F:1])[CH2:3][CH2:4]1

Inputs

Step One
Name
N-(4-{[(4,4-Difluorocyclohexyl)methyl]amino}-3-nitrophenyl)acetamide
Quantity
1.48 g
Type
reactant
Smiles
FC1(CCC(CC1)CNC1=C(C=C(C=C1)NC(C)=O)[N+](=O)[O-])F
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was shaken in a Parr hydrogenation apparatus under H2 atmosphere (45 psi) at rt for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
NC=1C=C(C=CC1NCC1CCC(CC1)(F)F)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.